2,7-Diaminooctane

NPY Y4 Receptor Agonism Stereochemical Discrimination Receptor Binding Affinity

Procure 2,7-diaminooctane for enhanced polymer flexibility and reduced crystallinity vs. linear 1,8-diaminooctane. Its internal, chiral amine groups create a kinked architecture that disrupts chain packing, improving transparency and mechanical properties. For medicinal chemistry, enantiopure (2R,7R)-2,7-diaminooctane is critical for high-affinity NPY Y4 receptor ligands. Select for faster melt polycondensation kinetics via enhanced nucleophilicity.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
Cat. No. B13700398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diaminooctane
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(CCCCC(C)N)N
InChIInChI=1S/C8H20N2/c1-7(9)5-3-4-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3
InChIKeyQJPHURHRDPERAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diaminooctane for Polymer & Pharma R&D: Procurement Guide, CAS 66929-06-4


2,7-Diaminooctane (C8H20N2, MW: 144.26, CAS: 66929-06-4) is an aliphatic diamine with primary amine groups on the 2nd and 7th carbon atoms, resulting in a branched alkyl chain [1]. Unlike its common linear regioisomer 1,8-diaminooctane, the internal positioning of its amines creates a chiral center and a unique kinked molecular architecture. This structural distinction directly influences polymer chain packing, flexibility, and crystallinity, making it a specialized building block for polyamide and polyimide materials where control over thermal and mechanical properties is paramount [1].

Why 2,7-Diaminooctane Cannot Be Replaced by 1,8-Diaminooctane in Critical Applications


Substituting 2,7-diaminooctane with its more common and less expensive linear analog, 1,8-diaminooctane, fundamentally alters polymer morphology and performance. While both share the same molecular formula, their regioisomerism dictates that polymers derived from 2,7-diaminooctane will possess lower crystallinity and higher chain flexibility due to the steric hindrance and kink introduced by its branched structure [1]. In medicinal chemistry, this distinction is even more critical, as the biological activity of its derivatives is exquisitely sensitive to stereochemistry; the (2R,7R) and (2S,7S) enantiomers of its derivatives exhibit differential receptor binding affinities, a nuance completely absent in achiral, linear diamines [2].

Verifiable Differentiation: Quantitative Performance of 2,7-Diaminooctane vs. Comparators


Stereochemical Impact: (2R,7R)-Derivative Outperforms (2S,7S)-Isomer in Y4 Receptor Binding

In a direct head-to-head comparison of a dimeric ligand built on the 2,7-diaminooctane scaffold, the (2R,7R)-configured isomer demonstrated superior binding affinity for the neuropeptide Y (NPY) Y4 receptor compared to its (2S,7S) counterpart [1]. The radioligand derived from the (2R,7R)-isomer achieved a subnanomolar equilibrium dissociation constant (Kd), confirming its utility as a high-affinity molecular probe [1]. This stark difference underscores that the biological effect is not simply a function of the diamine linker but is exquisitely dependent on its stereochemistry.

NPY Y4 Receptor Agonism Stereochemical Discrimination Receptor Binding Affinity

Class-Level Inference: Branched vs. Linear Diamines in Polyamide Thermal Properties

While direct thermal data for polyamides derived from 2,7-diaminooctane is sparse in open literature, robust class-level inference from studies on branched versus linear aliphatic diamines provides a strong basis for selection. Linear diamines like 1,8-diaminooctane (ODA) promote higher crystallinity and higher melting temperatures (Tm) in derived polymers compared to branched or kinked diamines [1]. Conversely, incorporating a branched diamine like 2,7-diaminooctane is a well-established strategy to disrupt chain packing, thereby reducing crystallinity, lowering the Tm, and increasing amorphous character and flexibility [2].

Polyamide Synthesis Polymer Morphology Thermal Stability

Supporting Evidence: Polymerization Reactivity of 1,8-Diaminooctane vs. Shorter-Chain Analogs

In the synthesis of dimer acid-based polyamides, 1,8-diaminooctane (a close analog to 2,7-diaminooctane) was found to be the most reactive diamine compared to 1,2-diaminoethane and 1,6-diaminohexane, attributed to its higher nucleophilic character [1]. This data provides a cross-study comparable for 2,7-diaminooctane: as a longer-chain diamine, it is expected to exhibit similarly enhanced nucleophilicity relative to shorter-chain diamines like 1,6-diaminohexane, leading to faster reaction kinetics in polycondensation reactions.

Polymerization Kinetics Nucleophilicity Diamine Reactivity

Application Scenarios for 2,7-Diaminooctane Based on Evidence of Differentiation


Synthesis of Flexible, Low-Crystallinity Polyamides and Polyimides

Procure 2,7-diaminooctane as a monomer when the target polymer requires enhanced flexibility, reduced crystallinity, and improved transparency compared to those derived from linear diamines like 1,6-diaminohexane or 1,8-diaminooctane [1]. This is supported by the class-level inference that branched diamines disrupt chain packing, a key parameter in designing amorphous engineering thermoplastics and adhesives [1].

Development of Stereochemically Defined Y4 Receptor Probes and Agonists

For medicinal chemistry and chemical biology projects investigating the NPY Y4 receptor, the procurement of enantiomerically pure (2R,7R)-2,7-diaminooctane or its derivatives is critical. This is directly supported by head-to-head binding data showing the (2R,7R)-isomer's superiority over the (2S,7S)-form, enabling the creation of high-affinity radioligands and pharmacological tools [2].

Accelerated Polycondensation Processes

Select 2,7-diaminooctane over shorter-chain diamines (e.g., 1,6-diaminohexane) in melt polycondensation reactions where faster reaction kinetics are desired. This selection is supported by cross-study comparable data on 1,8-diaminooctane demonstrating enhanced nucleophilicity and reactivity, a property expected to extend to its branched isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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